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Compound of Interest

Compound Name: 2-Methylindoline

Cat. No.: B143341 Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

isomeric molecules is a critical step in chemical synthesis and pharmaceutical development.

This guide provides a comparative analysis of the spectroscopic properties of 2-
methylindoline and its positional isomers, offering a valuable resource for their unambiguous

differentiation.

This publication details the characteristic spectroscopic data obtained from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 2-
methylindoline and its isomers. By presenting this data in a comparative format, this guide

aims to facilitate the rapid and accurate identification of these compounds in a laboratory

setting. Detailed experimental protocols are provided to ensure the reproducibility of the

presented data.

Comparative Spectroscopic Data
The position of the methyl group on the indoline ring system significantly influences the

spectroscopic properties of each isomer. The following tables summarize the key quantitative

data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-methylindoline and its

positional isomers. It is important to note that comprehensive experimental data for all

positional isomers of 2-methylindoline are not readily available in the public domain, likely due

to their relative instability or infrequent synthesis compared to their aromatic indole
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counterparts. The data presented here is compiled from available literature and spectral

databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between the isomers of 2-
methylindoline. The chemical shifts (δ) of the protons, particularly the methyl group and the

protons on the pyrrolidine and benzene rings, are unique to each isomer.

Compound
Methyl Group
(δ, ppm)

Aromatic
Protons (δ,
ppm)

Aliphatic
Protons (CH,
CH₂, δ, ppm)

Solvent

2-Methylindoline ~1.2 (d) ~6.5 - 7.1 (m) ~2.7-3.5 (m) CDCl₃

1-Methylindoline ~2.7 (s) ~6.5 - 7.2 (m) ~2.9 (t), ~3.3 (t) CDCl₃

5-Methylindoline ~2.2 (s) ~6.7 - 7.0 (m) ~2.9 (t), ~3.5 (t) CDCl₃

7-Methylindoline ~2.1 (s) ~6.8 - 7.0 (m) ~3.0 (t), ~3.6 (t) CDCl₃

Note: Data for 3-, 4-, and 6-methylindoline is not consistently available in literature and requires

further experimental determination.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information for isomer differentiation, with the chemical

shift of the methyl carbon and the carbons of the indoline core being characteristic for each

isomer.
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Compound
Methyl Carbon
(δ, ppm)

Aromatic
Carbons (δ,
ppm)

Aliphatic
Carbons (CH,
CH₂, δ, ppm)

Solvent

2-Methylindoline ~22 ~118 - 152 ~35, ~58 CDCl₃

1-Methylindoline ~35 ~108 - 153 ~29, ~57 CDCl₃

5-Methylindoline ~21 ~109 - 151 ~30, ~58 CDCl₃

7-Methylindoline ~18 ~117 - 152 ~30, ~58 CDCl₃

Note: Data for 3-, 4-, and 6-methylindoline is not consistently available in literature and requires

further experimental determination.

Infrared (IR) Spectroscopy
The IR spectra of methylindoline isomers are characterized by N-H stretching vibrations (for

isomers with a secondary amine), C-H stretching of the methyl and aliphatic protons, and

aromatic C=C stretching bands. The position of the methyl group can cause subtle shifts in

these frequencies.

Compound Key IR Absorptions (cm⁻¹)

2-Methylindoline
~3380 (N-H stretch), ~2960 (C-H stretch,

methyl), ~1610 (aromatic C=C)

1-Methylindoline
~2950 (C-H stretch, methyl), ~1605 (aromatic

C=C)

5-Methylindoline
~3350 (N-H stretch), ~2920 (C-H stretch,

methyl), ~1620 (aromatic C=C)

Note: Comprehensive and directly comparable IR data for all isomers is limited. The values

presented are characteristic absorptions.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation patterns

of the isomers. While all isomers have the same nominal molecular weight (133 g/mol ), their

fragmentation patterns upon electron ionization can differ, aiding in their identification.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Methylindoline 133
118 (M-15, loss of CH₃)[1],

132, 117

1-Methylindoline 133
132 (M-1), 118 (M-15, loss of

CH₃)

Note: Detailed and comparative fragmentation data for all isomers is not readily available.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. For optimal results, method validation and optimization for the specific instrument

and sample are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the methylindoline isomer in approximately 0.6 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the liquid methylindoline isomer or a small amount of the solid

powder directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the methylindoline isomer in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately

10-100 µg/mL.
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Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A standard non-

polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable.

GC Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Data Analysis: Identify the peak corresponding to the methylindoline isomer in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the fragmentation pattern.

Visualization of Analytical Workflows
To effectively differentiate between 2-methylindoline isomers, a logical workflow combining

the strengths of different spectroscopic techniques is essential.
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Workflow for 2-Methylindoline Isomer Identification
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Caption: Workflow for the identification of 2-methylindoline isomers.

This workflow illustrates a systematic approach to isomer identification. GC-MS provides initial

separation and molecular weight information. NMR spectroscopy offers detailed structural

insights, while FTIR confirms the presence of key functional groups. The combined data is then

compared against reference spectra for definitive identification.
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Logical Relationship of Spectroscopic Techniques
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Caption: Logical relationship of spectroscopic techniques for isomer analysis.

This diagram highlights the complementary nature of the different spectroscopic methods. Each

technique provides a unique piece of the structural puzzle, and their combined application is

crucial for the confident differentiation of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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